molecular formula C12H20N2O4S B8139047 ((4aS,7aS)-1,1-dioxidooctahydrothiopyrano[2,3-c]pyrrol-4-yl)(morpholino)methanone

((4aS,7aS)-1,1-dioxidooctahydrothiopyrano[2,3-c]pyrrol-4-yl)(morpholino)methanone

Cat. No.: B8139047
M. Wt: 288.37 g/mol
InChI Key: IPXADAWAFXDBFH-FHZGLPGMSA-N
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Description

((4aS,7aS)-1,1-dioxidooctahydrothiopyrano[2,3-c]pyrrol-4-yl)(morpholino)methanone: is an intriguing organic compound, notable for its complex structure which features a thiopyran ring integrated with a morpholine moiety

Properties

IUPAC Name

[(4aS,7aS)-1,1-dioxo-2,3,4,4a,5,6,7,7a-octahydrothiopyrano[2,3-c]pyrrol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c15-12(14-2-4-18-5-3-14)9-1-6-19(16,17)11-8-13-7-10(9)11/h9-11,13H,1-8H2/t9?,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXADAWAFXDBFH-FHZGLPGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2CNCC2C1C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)[C@@H]2CNC[C@@H]2C1C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4aS,7aS)-1,1-dioxidooctahydrothiopyrano[2,3-c]pyrrol-4-yl)(morpholino)methanone typically involves multi-step reactions that carefully control stereochemistry and functional group transformations:

  • Starting Materials: : Common starting materials include dioxidooctahydrothiopyran and morpholine derivatives.

  • Reagents and Conditions: : Reagents such as strong acids, bases, and various catalysts are used under controlled temperatures to facilitate ring closure and functional group addition.

  • Purification: : The product is often purified through recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimized reaction conditions and scalable methods:

  • Batch Processing: : Industrial synthesis often utilizes batch reactors to handle large volumes of reactants.

  • Continuous Flow Systems: : More advanced methods involve continuous flow systems for better control over reaction kinetics and improved efficiency.

  • Quality Control: : Strict quality control measures ensure the final product meets the necessary standards for research and application.

Chemical Reactions Analysis

Types of Reactions:

((4aS,7aS)-1,1-dioxidooctahydrothiopyrano[2,3-c]pyrrol-4-yl)(morpholino)methanone: undergoes a variety of reactions including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can convert it into sulfides or other reduced forms.

  • Substitution: : It can participate in nucleophilic substitution reactions, where morpholine or other groups can be replaced.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Organic solvents like dichloromethane, acetonitrile.

Major Products Formed:
  • Sulfoxides/Sulfones: : Products formed through oxidation reactions.

  • Sulfides: : Products from reduction reactions.

  • Substituted Derivatives: : Products from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used in:

  • Catalysis: : Acts as a catalyst or catalyst precursor in various chemical reactions.

  • Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

Biology:
  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, crucial for biochemical studies.

  • Biomolecular Interactions: : Studied for its interactions with proteins and other biomolecules.

Medicine:
  • Drug Development: : Potential use as a pharmacophore in developing new drugs.

  • Therapeutic Agents: : Explored for its therapeutic potential in treating various diseases.

Industry:
  • Material Science: : Used in the development of novel materials with specific properties.

  • Agriculture: : Potential application in developing agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

((4aS,7aS)-1,1-dioxidooctahydrothiopyrano[2,3-c]pyrrol-4-yl)(morpholino)methanone: exerts its effects through:

  • Binding to Proteins: : Interacts with specific protein targets, altering their function.

  • Pathway Modulation: : Modulates biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds:
  • ((4aS,7aS)-1,1-dioxidooctahydrothiopyrano[2,3-c]pyrrol-4-yl)(piperidin-1-yl)methanone: : Similar structure but with a piperidine ring instead of morpholine.

  • ((4aS,7aS)-1,1-dioxidooctahydrothiopyrano[2,3-c]pyrrol-4-yl)(pyrrolidin-1-yl)methanone: : Contains a pyrrolidine ring.

Highlighting Uniqueness:

((4aS,7aS)-1,1-dioxidooctahydrothiopyrano[2,3-c]pyrrol-4-yl)(morpholino)methanone: stands out due to its combination of the thiopyran and morpholine rings, which imparts unique reactivity and potential for diverse applications compared to its analogs.

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